2,6-Dibromo-3-(2,4-dibromophenoxy)phenol
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Overview
Description
2,6-Dibromo-3-(2,4-dibromophenoxy)phenol is a brominated phenol derivative. This compound is known for its significant antibacterial properties, particularly against gram-positive and gram-negative pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale bromination reactions, ensuring the purity and yield of the final product through various purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-(2,4-dibromophenoxy)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of brominated phenol derivatives, while oxidation reactions can produce quinones and other oxidized products .
Scientific Research Applications
2,6-Dibromo-3-(2,4-dibromophenoxy)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-(2,4-dibromophenoxy)phenol involves its interaction with bacterial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death . It also interferes with bacterial metabolic pathways, further inhibiting their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromophenol: A simpler brominated phenol with similar antibacterial properties.
3,4,6-Tribromo-2-(2,4-dibromophenoxy)phenol: Another brominated phenol derivative with enhanced antibacterial activity.
Uniqueness
2,6-Dibromo-3-(2,4-dibromophenoxy)phenol is unique due to its specific bromination pattern, which contributes to its potent antibacterial properties. Its ability to target both gram-positive and gram-negative bacteria, including drug-resistant strains, sets it apart from other similar compounds .
Properties
CAS No. |
24949-31-3 |
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Molecular Formula |
C12H6Br4O2 |
Molecular Weight |
501.79 g/mol |
IUPAC Name |
2,6-dibromo-3-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-6-1-3-9(8(15)5-6)18-10-4-2-7(14)12(17)11(10)16/h1-5,17H |
InChI Key |
JKSJZAPNQVINPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2)Br)O)Br |
Origin of Product |
United States |
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